5-benzyl-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
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Overview
Description
5-benzyl-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione is a complex organic compound with a unique structure that includes a quinoline core fused with a dithiolo ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the reaction of 4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline with benzyl bromide in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
5-benzyl-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to corresponding thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, altering the compound’s properties .
Scientific Research Applications
5-benzyl-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-benzyl-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, thereby influencing biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives and dithiolo compounds. Examples are:
- 5-benzyl-2-(3,4-dimethoxyphenyl)-4,4,8-trimethyl-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1-thione
- 4,5-dihydro-4,4-dimethyl-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
Uniqueness
What sets 5-benzyl-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione apart is its specific structural configuration, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for research and potential
Properties
Molecular Formula |
C20H19NS3 |
---|---|
Molecular Weight |
369.6 g/mol |
IUPAC Name |
5-benzyl-4,4,8-trimethyldithiolo[3,4-c]quinoline-1-thione |
InChI |
InChI=1S/C20H19NS3/c1-13-9-10-16-15(11-13)17-18(23-24-19(17)22)20(2,3)21(16)12-14-7-5-4-6-8-14/h4-11H,12H2,1-3H3 |
InChI Key |
FUQSSTGITAORPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)CC4=CC=CC=C4 |
Origin of Product |
United States |
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